molecular formula C7H4BrFN2 B11887860 6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine

6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11887860
M. Wt: 215.02 g/mol
InChI Key: OBZBIXACBUFGEI-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and fluorination of pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and Selectfluor as the fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine
  • 3-Fluoro-1H-pyrrolo[3,2-b]pyridine
  • 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to inhibit specific kinases with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H

InChI Key

OBZBIXACBUFGEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2F)Br

Origin of Product

United States

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